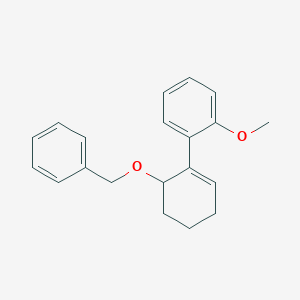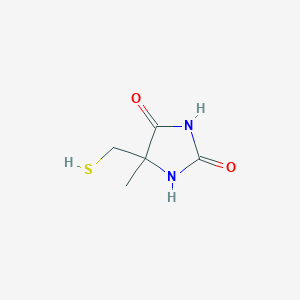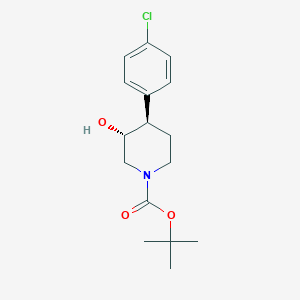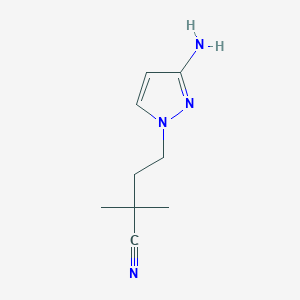
2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Saturated biphenyl derivatives.
Substitution: Brominated or nitrated biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized biphenyl derivatives .
Biology and Medicine: Its structural features make it a candidate for the development of molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications .
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can interact with the active sites of these targets, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent for preparing polypeptides.
Uniqueness: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific combination of functional groups and its biphenyl core
Propiedades
Fórmula molecular |
C20H22O2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-methoxy-2-(6-phenylmethoxycyclohexen-1-yl)benzene |
InChI |
InChI=1S/C20H22O2/c1-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22-15-16-9-3-2-4-10-16/h2-5,7,9-13,20H,6,8,14-15H2,1H3 |
Clave InChI |
BJKSUOUJSICJKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CCCCC2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)


![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)

![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)






amine](/img/structure/B13084306.png)
